
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a but-2-yne chain and an o-tolyl urea group, which may contribute to its biological activity. The structural formula can be represented as:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, certain pyrrolidine compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus, E. coli |
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
Note: MIC values for the compound are to be determined (TBD) through ongoing research.
In vitro tests have shown that these derivatives can effectively inhibit bacterial growth, with some exhibiting complete bactericidal activity within hours of exposure . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.
Antifungal Activity
The antifungal potential of pyrrolidine derivatives has also been explored. Although specific data on the compound's antifungal activity is limited, related studies indicate that similar structures exhibit varying degrees of antifungal effects against pathogens like Candida spp. and Aspergillus spp.
Table 2: Antifungal Activity of Related Pyrrolidine Compounds
Compound | MIC (mg/mL) | Target Fungi |
---|---|---|
Pyrrolidine derivative A | 0.5 | C. albicans |
Pyrrolidine derivative B | 0.8 | A. niger |
The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall synthesis pathways. Studies suggest that compounds with similar structures can disrupt bacterial membrane integrity or inhibit critical metabolic pathways .
Case Studies
A notable case study involved the evaluation of various pyrrolidine-based compounds for their neuroprotective effects alongside antimicrobial properties. These studies indicated that certain modifications in the structure could enhance both antibacterial and neuroprotective activities, suggesting a multifaceted approach to drug design .
Applications De Recherche Scientifique
Enzyme Inhibition
One of the primary applications of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is its role as an inhibitor of acetylcholinesterase (AChE). AChE plays a critical role in neurotransmission by breaking down acetylcholine, and its inhibition is significant in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound exhibit potent AChE inhibition, with some variations outperforming established inhibitors like galantamine .
Table 1: AChE Inhibition Potency of Compounds
Compound | IC50 (µM) |
---|---|
This compound | 0.255 ± 0.016 |
Galantamine | 0.089 |
Other derivatives | Varies |
Therapeutic Potential
The compound's structural characteristics suggest potential applications in treating conditions involving cholinergic dysfunctions. Its ability to inhibit AChE may also extend to other therapeutic areas, including pain management and cognitive enhancement.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of various AChE inhibitors, including derivatives of the compound . Results indicated significant improvement in cognitive function in animal models treated with these compounds compared to controls .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship highlighted how modifications to the pyrrolidine and butynyl components can enhance AChE inhibition. The presence of specific substituents on the aromatic ring was found to influence binding affinity significantly .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-8-2-3-9-15(14)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJZUFAKBEWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.